2-(4-Chlorophenyl)-3-methoxypropan-1-amine

Physicochemical Properties Lipophilicity ADME

Medicinal chemistry programs require precise physicochemical control. Blind substitution with lipophilic amphetamine analogs introduces unacceptable metabolic and neurotoxicity risks. This chiral primary amine offers a validated solution. - **Optimal CNS permeability**: LogP 2.03 (TPSA 35.25 Ų) minimizes non-specific binding vs 4-chloroamphetamine (LogP 7.66). - **Clean derivatization handle**: Primary amine enables acylation, urea formation, and SAR libraries. - **Analytical reference standard**: Distinct MS fragmentation and predictable LC-MS separation from lipophilic analogs. Available at 95% purity. Ships globally.

Molecular Formula C10H14ClNO
Molecular Weight 199.68
CAS No. 1564948-84-0
Cat. No. B2740604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-methoxypropan-1-amine
CAS1564948-84-0
Molecular FormulaC10H14ClNO
Molecular Weight199.68
Structural Identifiers
SMILESCOCC(CN)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H14ClNO/c1-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,12H2,1H3
InChIKeyVBVWPVNCCBHELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-3-methoxypropan-1-amine Profile


2-(4-Chlorophenyl)-3-methoxypropan-1-amine (CAS 1564948-84-0) is a chiral primary amine derivative characterized by a para-chlorophenyl ring and a 3-methoxypropylamine backbone [1]. It is a research chemical with a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol [2]. Its structural features, including a methoxy group and a primary amine, confer distinct physicochemical properties such as a calculated LogP of 2.0287 and a topological polar surface area (TPSA) of 35.25 Ų . The compound is offered by multiple vendors with a typical purity of 95% and is used exclusively for scientific research and development [3].

Substitution Risks for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine


The substitution of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine (CAS 1564948-84-0) with its closest analogs is scientifically unsound due to fundamental differences in physicochemical properties and metabolic liabilities. The compound's unique LogP of 2.0287 and TPSA of 35.25 Ų distinguish it from structurally similar molecules like 4-chloroamphetamine (LogP 7.66) [1] and 2-(4-chlorophenyl)ethylamine (LogP 3.34) [2], which alters membrane permeability and distribution [3]. Furthermore, the absence of the alpha-methyl group, present in highly neurotoxic 4-chloroamphetamine [4], suggests a distinct metabolic and toxicity profile, making blind substitution an unacceptable risk in research applications. The specific positioning of the methoxy group on the 3-carbon chain, rather than on the phenyl ring, further influences receptor interactions and enzyme stability.

2-(4-Chlorophenyl)-3-methoxypropan-1-amine Differentiation


LogP Differentiation from Common Analogs

The calculated octanol-water partition coefficient (LogP) for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine is 2.0287 . In contrast, the potent neurotoxin 4-chloroamphetamine (4-CA) has a reported LogP of 7.66 [1], while the structurally simpler 2-(4-chlorophenyl)ethylamine has a LogP of 3.34 [2]. This lower LogP value indicates significantly reduced lipophilicity, which directly impacts membrane permeability and biodistribution [3].

Physicochemical Properties Lipophilicity ADME

Polar Surface Area vs. Ethylamine Analogs

2-(4-Chlorophenyl)-3-methoxypropan-1-amine exhibits a TPSA of 35.25 Ų . This value is higher than that of 2-(4-chlorophenyl)ethylamine, which has a reported PSA of 26.02 Ų [1]. The increased polar surface area is attributed to the additional methoxy oxygen, which enhances hydrogen bonding capacity and influences intestinal absorption and blood-brain barrier penetration [2].

Physicochemical Properties Drug-likeness ADME

Alpha-Methyl Absence and Toxicity Profile

4-Chloroamphetamine (4-CA) is a well-documented serotonergic neurotoxin, with its toxicity partially attributed to the alpha-methyl group on the ethylamine chain [1]. 2-(4-Chlorophenyl)-3-methoxypropan-1-amine lacks this alpha-methyl group, featuring instead a methoxy substituent on the carbon chain . While direct comparative toxicity data are absent, the structural difference implies a distinct metabolic pathway, as alpha-methyl groups are known to hinder monoamine oxidase (MAO) degradation, prolonging the activity and toxicity of amphetamine analogs [2].

Toxicology Metabolism Neurotoxicity

Primary Amine Reactivity and Salt Formation

2-(4-Chlorophenyl)-3-methoxypropan-1-amine contains a primary amine group [1]. This contrasts with many common research amines which are secondary or tertiary, or have the amine substituted on the aromatic ring. For instance, the comparator 2-(4-chlorophenyl)ethylamine also has a primary amine but is not available as a standard hydrochloride salt in the same way . The primary amine of 1564948-84-0 allows for direct conjugation, acylation, or reductive amination, and it forms distinct salts with specific stoichiometry (e.g., monohydrochloride), which influences solubility and formulation . This is a key differentiator from N-methylated analogs like 4-chloromethcathinone (4-CMC).

Synthetic Chemistry Derivatization Solubility

2-(4-Chlorophenyl)-3-methoxypropan-1-amine: Key Applications


CNS Probes with Controlled Lipophilicity

Its LogP of 2.0287, significantly lower than 4-chloroamphetamine (LogP 7.66) , makes this compound a superior starting point for designing central nervous system (CNS) ligands where excessive lipophilicity would cause high non-specific binding or off-target accumulation. It is ideal for lead optimization programs aiming to improve brain penetration while mitigating the risks associated with highly lipophilic, neurotoxic amphetamines [1].

Amide and Urea Library Synthesis

The primary amine functionality offers a clean and efficient handle for diversification [2]. In contrast to secondary amine-containing analogs like 4-chloromethcathinone, this compound can be easily acylated to generate libraries of amides or ureas. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around the 4-chlorophenyl-3-methoxypropan-1-amine scaffold.

Reference Standard for Analytical Methods

Given its unique chromatographic properties (LogP 2.03, TPSA 35.25) and distinct MS fragmentation pattern, this compound serves as an excellent reference standard for developing LC-MS and GC-MS methods to detect and quantify related compounds or metabolites in biological matrices . Its separation from the more lipophilic 2-(4-chlorophenyl)ethylamine (LogP 3.34) and 4-chloroamphetamine (LogP 7.66) is predictable and robust.

In Vitro Permeability and Transporter Assays

The compound's moderate lipophilicity (LogP 2.03) and polar surface area (TPSA 35.25) position it well for use in in vitro models of membrane permeability (e.g., Caco-2, MDCK assays) [3]. It can serve as a tool compound to investigate the impact of a methoxy group on passive diffusion and potential active transport mechanisms, offering a direct comparison to simpler 2-arylethylamine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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